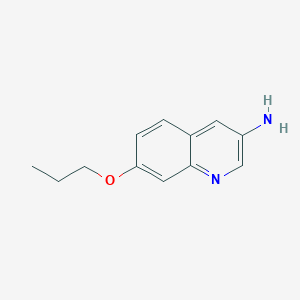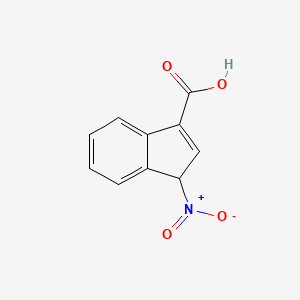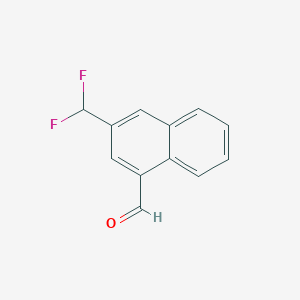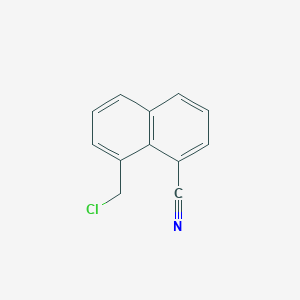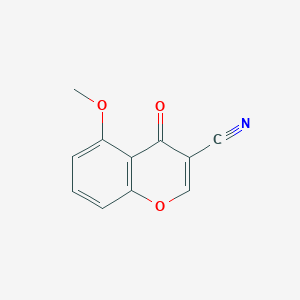
5-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-4-oxo-4H-chromene-3-carbonitrile is a heterocyclic compound belonging to the chromene family Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-4H-chromene-3-carbonitrile can be achieved through various methods. One common approach involves the cyclocondensation reaction of N-substituted cyanoacetamide with salicylaldehyde or its derivatives in ethanol. This reaction typically proceeds smoothly under mild conditions, yielding the desired chromene derivative .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry approaches. For instance, microwave irradiation-assisted synthesis using sodium fluoride as a catalyst in an aqueous medium has been reported. This method is efficient, environmentally friendly, and yields high purity products .
Análisis De Reacciones Químicas
Types of Reactions
5-methoxy-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Amino and thio derivatives
Aplicaciones Científicas De Investigación
5-methoxy-4-oxo-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anti-HIV activities.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of fluorescent probes for early cancer detection and imaging.
Mecanismo De Acción
The mechanism of action of 5-methoxy-4-oxo-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-oxo-2H-chromene-3-carbonitrile: Known for its antimicrobial and antifungal activities.
4-oxo-4H-chromene-3-carbaldehyde: Used in the synthesis of chromenopyridine derivatives with pharmacological activities.
Uniqueness
5-methoxy-4-oxo-4H-chromene-3-carbonitrile stands out due to its methoxy group, which enhances its biological activity and specificity. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
219654-21-4 |
|---|---|
Fórmula molecular |
C11H7NO3 |
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
5-methoxy-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H7NO3/c1-14-8-3-2-4-9-10(8)11(13)7(5-12)6-15-9/h2-4,6H,1H3 |
Clave InChI |
NRRNFKUUOBLAQS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=O)C(=CO2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




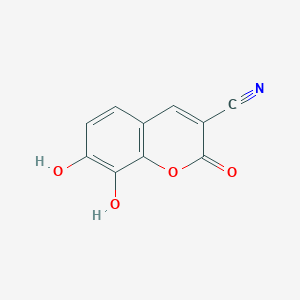

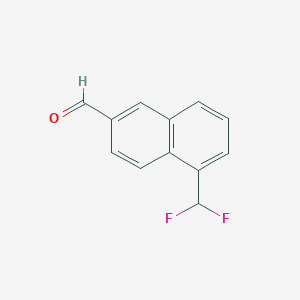
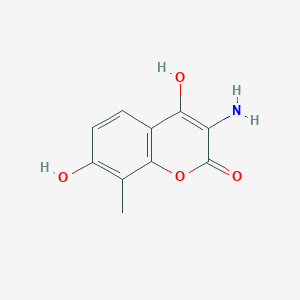
![Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane](/img/structure/B11897981.png)
![8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11897983.png)
